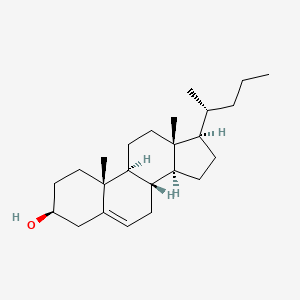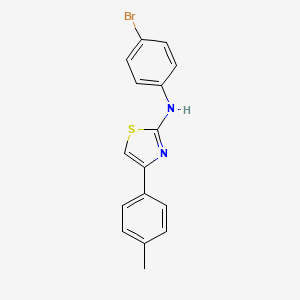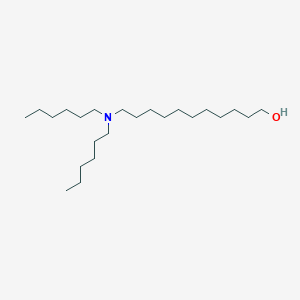
11-(Dihexylamino)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Dihexylamino)undecan-1-ol is a chemical compound with the molecular formula C23H49NO It is a long-chain aliphatic alcohol with a dihexylamino group attached to the eleventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Dihexylamino)undecan-1-ol typically involves the reaction of 1-undecanol with dihexylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1-Undecanol} + \text{Dihexylamine} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed. Common solvents used in this reaction include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial production process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
11-(Dihexylamino)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(dihexylamino)undecanal or 11-(dihexylamino)undecanoic acid.
Reduction: Formation of 11-(dihexylamino)undecane.
Substitution: Formation of 11-(dihexylamino)undecyl halides or esters.
Scientific Research Applications
11-(Dihexylamino)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 11-(Dihexylamino)undecan-1-ol involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Undecanol: A long-chain aliphatic alcohol with a similar structure but lacking the dihexylamino group.
11-Bromo-undecan-1-ol: A derivative of undecanol with a bromine atom attached to the eleventh carbon.
11-Amino-undecan-1-ol: A compound with an amino group instead of the dihexylamino group.
Uniqueness
11-(Dihexylamino)undecan-1-ol is unique due to the presence of the dihexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable molecule for various applications.
Properties
CAS No. |
5332-92-3 |
|---|---|
Molecular Formula |
C23H49NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
11-(dihexylamino)undecan-1-ol |
InChI |
InChI=1S/C23H49NO/c1-3-5-7-16-20-24(21-17-8-6-4-2)22-18-14-12-10-9-11-13-15-19-23-25/h25H,3-23H2,1-2H3 |
InChI Key |
WFAJRMRCJZNFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


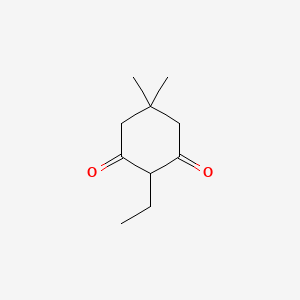
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)

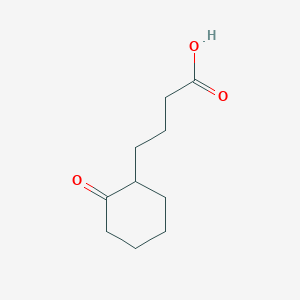
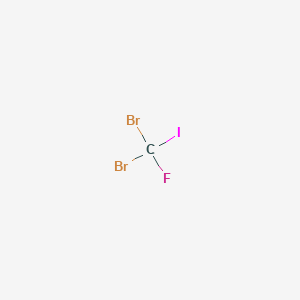
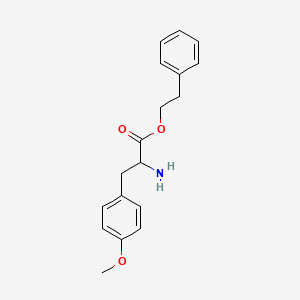
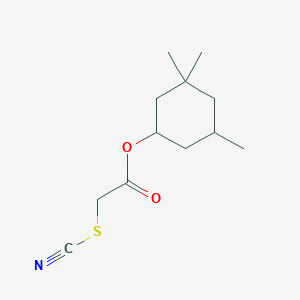
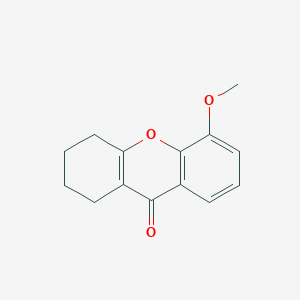

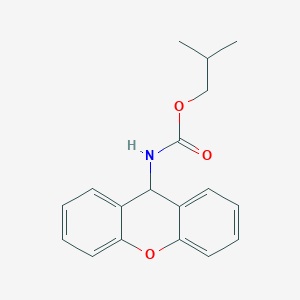
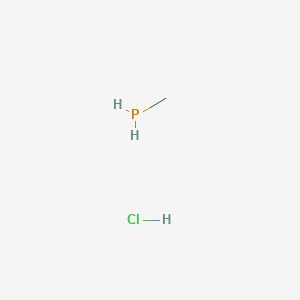
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
